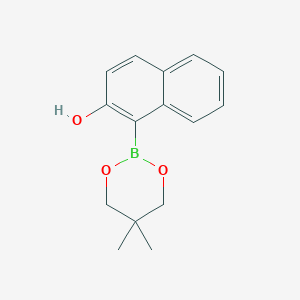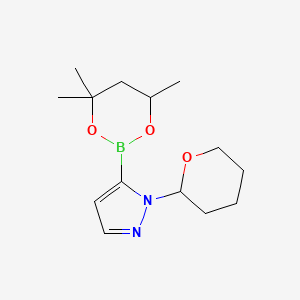
(2E)-3-(3-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, hereafter referred to as compound X, is a synthetic organic compound of chemical interest due to its unique properties and potential applications in scientific research. Compound X is a member of the family of compounds known as enones, which are characterized by the presence of a carbon-carbon double bond and a ketone group. Compound X has been studied extensively in recent years due to its potential applications in a variety of scientific disciplines, including biochemistry, pharmacology, and medicinal chemistry. In
科学的研究の応用
Compound X has been studied extensively in recent years due to its potential applications in a variety of scientific disciplines. It has been used as a model compound for studying the structure and reactivity of enones, and has been used in a variety of biochemical and pharmacological studies. Compound X has also been studied for its potential applications in medicinal chemistry, as it has been found to possess anti-inflammatory, anti-tumor, and antifungal properties.
作用機序
The mechanism of action of compound X is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase. Cyclooxygenase is an enzyme involved in the synthesis of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of cyclooxygenase, compound X is thought to reduce inflammation.
Biochemical and Physiological Effects
Compound X has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that compound X is an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Compound X has also been found to possess anti-inflammatory, anti-tumor, and antifungal properties. In addition, compound X has been found to possess anti-cancer and anti-angiogenic properties in animal models.
実験室実験の利点と制限
Compound X has several advantages and limitations when used in laboratory experiments. One of the major advantages of compound X is that it is relatively easy to synthesize and is available in a variety of forms, including powder, liquid, and solid. Compound X is also relatively stable and has a long shelf-life. However, compound X is also relatively expensive and can be toxic in high concentrations.
将来の方向性
The potential applications of compound X are vast, and there are many future directions for research. One promising area of research is the exploration of compound X’s potential applications in cancer therapy. Compound X has been found to possess anti-cancer and anti-angiogenic properties in animal models, and further research is needed to determine if these properties can be exploited in the treatment of cancer. Additionally, further research is needed to explore the potential of compound X as an anti-inflammatory drug. Finally, further research is needed to explore the potential of compound X as an anti-fungal agent.
合成法
Compound X can be synthesized using a variety of methods. The most common method is a nucleophilic substitution reaction, which involves the reaction of a nucleophile with an electrophilic carbon atom. This reaction is typically performed in the presence of a base, such as sodium hydroxide. The reaction of a nucleophile with the electrophilic carbon atom of compound X produces the desired product in high yields. Other methods of synthesis, such as the Wittig reaction and the Stork enamine reaction, have also been used to synthesize compound X.
特性
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDJIOQUJSDLDX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














